
2-(2-bromoethenyl)-5-nitrofuran
Übersicht
Beschreibung
2-(2-Bromoethenyl)-5-nitrofuran (2-BEF-5-NF) is a synthetic organic compound that is used in scientific research and laboratory experiments. It is highly reactive and has a wide range of applications due to its chemical and biochemical properties.
Wissenschaftliche Forschungsanwendungen
2-(2-bromoethenyl)-5-nitrofuran has a wide range of scientific research applications. It has been used in the study of enzyme inhibition, protein-protein interactions, and signal transduction pathways. It has also been used to study the effects of nitrofuran derivatives on the activity of enzymes involved in the metabolism of xenobiotics. Additionally, it has been used to study the effects of nitrofuran derivatives on the activity of enzymes involved in the synthesis of neurotransmitters.
Wirkmechanismus
Target of Action
The primary target of 2-(2-Bromoethenyl)-5-nitrofuran is Thymidine kinase 2, mitochondrial and DNA polymerase . Thymidine kinase 2 is an enzyme that plays a crucial role in the nucleoside salvage pathway, providing the cells with nucleotides necessary for DNA synthesis . DNA polymerase is an enzyme that synthesizes DNA molecules from their nucleotide building blocks .
Mode of Action
2-(2-Bromoethenyl)-5-nitrofuran acts as a substrate for the enzyme thymidine kinase 2, and as an inhibitor for the enzyme DNA polymerase . This dual action results in the disruption of DNA synthesis, thereby inhibiting the replication of the target virus .
Biochemical Pathways
The compound affects the nucleoside salvage pathway and DNA replication process . By acting as a substrate for thymidine kinase 2, it disrupts the normal function of this enzyme in the nucleoside salvage pathway . By inhibiting DNA polymerase, it prevents the synthesis of new DNA strands, thereby affecting the DNA replication process .
Pharmacokinetics
Similar compounds have been shown to have a bioavailability of around 30%, with protein binding of over 95% . The compound is metabolized by thymidine phosphorylase .
Result of Action
The result of the action of 2-(2-Bromoethenyl)-5-nitrofuran is the inhibition of viral replication . By disrupting the nucleoside salvage pathway and DNA replication process, the compound prevents the virus from multiplying, thereby limiting the spread of the infection .
Action Environment
The action, efficacy, and stability of 2-(2-Bromoethenyl)-5-nitrofuran can be influenced by various environmental factors. For instance, the compound’s vapor pressure is 2.4 mmHg at 20 °C , indicating that it can evaporate into the air under normal environmental conditions. This could potentially affect its stability and efficacy. Furthermore, the compound’s action could be influenced by the pH and temperature of the environment, as these factors can affect the activity of the enzymes it targets .
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-bromoethenyl)-5-nitrofuran is a highly reactive compound and has a wide range of applications due to its chemical and biochemical properties. It is relatively easy to synthesize in a lab setting, making it an ideal compound for laboratory experiments. However, it is important to note that 2-(2-bromoethenyl)-5-nitrofuran is a highly reactive compound and must be handled with care. Additionally, it is important to note that 2-(2-bromoethenyl)-5-nitrofuran has a wide range of biochemical and physiological effects, and must be used with caution in laboratory experiments.
Zukünftige Richtungen
The use of 2-(2-bromoethenyl)-5-nitrofuran has a wide range of potential future applications in scientific research. It could be used to study the effects of nitrofuran derivatives on the activity of enzymes involved in the metabolism of xenobiotics and the synthesis of neurotransmitters. Additionally, it could be used to study the effects of nitrofuran derivatives on signal transduction pathways and protein-protein interactions. Furthermore, it could be used to study the effects of nitrofuran derivatives on the activity of other enzymes involved in the metabolism of xenobiotics and the synthesis of neurotransmitters. Finally, it could be used to study the effects of nitrofuran derivatives on the activity of enzymes involved in the metabolism of other compounds.
Synthesemethoden
2-(2-bromoethenyl)-5-nitrofuran is synthesized by a two-step reaction. The first step involves the reaction of 2-bromoethanol with nitrosyl bromide to form 2-bromoethenyl nitrosyl bromide. This is followed by the reaction of 2-bromoethenyl nitrosyl bromide with sodium nitrite to form 2-(2-bromoethenyl)-5-nitrofuran. This synthesis method is relatively simple and can be carried out in a lab setting.
Eigenschaften
IUPAC Name |
2-[(E)-2-bromoethenyl]-5-nitrofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO3/c7-4-3-5-1-2-6(11-5)8(9)10/h1-4H/b4-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWHDJUJHFAUWFM-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(OC(=C1)[N+](=O)[O-])/C=C/Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80878860 | |
| Record name | 1-(5-NO2-2-furyl)-2-(bromo)ethylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80878860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromoethenyl)-5-nitrofuran | |
CAS RN |
67363-72-8 | |
| Record name | NSC291062 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291062 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(5-NO2-2-furyl)-2-(bromo)ethylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80878860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(4-acetyl-2-chlorophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B6142139.png)
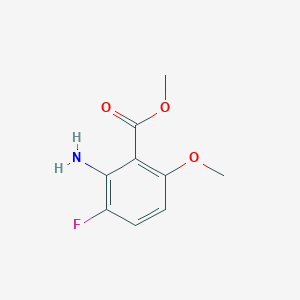
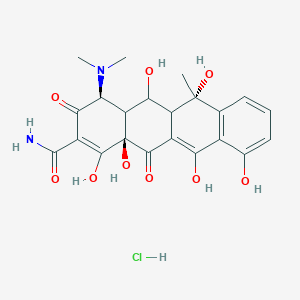
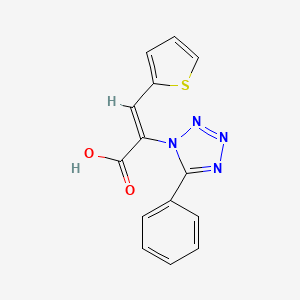


![ethyl 3-amino-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B6142182.png)
![2-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]benzoic acid](/img/structure/B6142188.png)
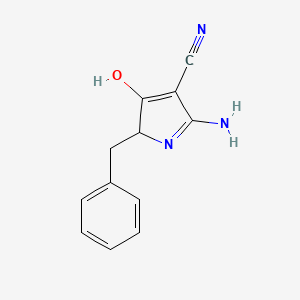
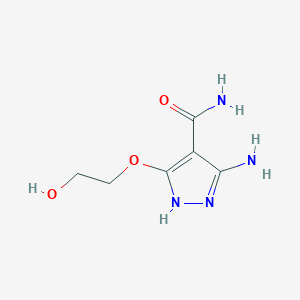

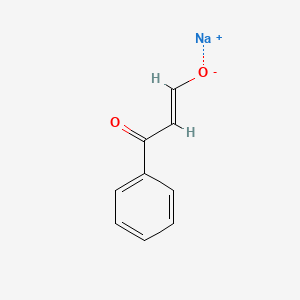

![11-nitro-8lambda6-thia-2,3,5,7-tetraazatricyclo[7.4.0.0,2,6]trideca-1(13),3,5,9,11-pentaene-8,8-dione](/img/structure/B6142246.png)